SGX201 -

SGX201

Catalog Number: EVT-1535562
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGX201 is a time-release, oral formulation of BDP, a highly potent, topically active corticosteroid that has a local effect on inflamed tissue. BDP has been marketed in the United States and worldwide since the early 1970s as the active pharmaceutical ingredient in inhalation products for the treatment of patients with allergic rhinitis and asthma. SGX201 has been awarded fast-track designation from the FDA for the prevention of radiation enteritis. Fast-track designation is designed to facilitate the development and expedite the review of new drugs intended to treat serious or life threatening conditions that are also unmet medical needs.
Source and Classification

SGX201 is classified as a corticosteroid, specifically a synthetic derivative of prednisolone. It acts locally on inflamed tissues rather than systemically, which minimizes potential side effects commonly associated with systemic corticosteroids. The compound is produced under stringent conditions to ensure high purity levels, typically exceeding 98%.

Synthesis Analysis

Methods and Technical Details

The synthesis of SGX201 involves several steps that optimize the stability and release profile of beclomethasone dipropionate. The key methods include:

  1. Chemical Synthesis: The primary method involves the chemical modification of beclomethasone to enhance its bioavailability and prolong its action. This may involve esterification or other chemical reactions to achieve the desired formulation.
  2. Formulation Techniques: Advanced formulation techniques are employed to create a time-release mechanism, ensuring that the active ingredient is released gradually over time, which enhances therapeutic efficacy while minimizing side effects.

Technical details regarding specific reagents, catalysts, or conditions typically used in these processes are proprietary but are crucial for achieving the desired pharmacokinetic properties of SGX201.

Molecular Structure Analysis

Structure and Data

The molecular structure of SGX201 is based on the beclomethasone dipropionate framework, characterized by:

  • Molecular Formula: C28_{28}H37_{37}Cl2_{2}O7_{7}
  • Molecular Weight: Approximately 503.5 g/mol
  • Structural Features: It contains multiple functional groups including ketones, esters, and halogens that contribute to its biological activity and stability.

The precise three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm structural integrity.

Chemical Reactions Analysis

Reactions and Technical Details

SGX201 undergoes various chemical reactions during synthesis and metabolism:

  1. Esterification: The formation of ester bonds during synthesis enhances lipophilicity and stability.
  2. Hydrolysis: In vivo metabolism may involve hydrolysis of ester groups leading to active metabolites that exert therapeutic effects.
  3. Degradation Pathways: Understanding degradation pathways is crucial for determining shelf life and storage conditions.

These reactions are fundamental to both the efficacy of SGX201 as a therapeutic agent and its safety profile.

Mechanism of Action

Process and Data

SGX201 exerts its pharmacological effects primarily through:

  • Glucocorticoid Receptor Agonism: It binds to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation.
  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and mediators, SGX201 reduces inflammation in affected tissues.
  • Local Action: The formulation's design allows for localized delivery, minimizing systemic exposure and associated side effects.

This mechanism underscores the compound's therapeutic potential in treating conditions like radiation enteritis where localized inflammation is prevalent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide
  • Shelf Life: Greater than three years under proper storage conditions (dry, dark, at 0 - 4 °C for short-term; -20 °C for long-term storage).

Chemical Properties

  • Purity: Typically greater than 98%, ensuring high efficacy.
  • Stability: Stability studies indicate resilience under specified storage conditions, critical for maintaining therapeutic effectiveness over time.
Applications

Scientific Uses

SGX201 has several applications in clinical settings:

  1. Treatment of Allergic Rhinitis and Asthma: As a corticosteroid, it effectively manages symptoms associated with these conditions through local anti-inflammatory action.
  2. Prevention of Radiation Enteritis: Its fast-track designation by the FDA highlights its potential role in preventing gastrointestinal complications arising from radiation therapy.
  3. Research Applications: SGX201 is also utilized in research settings to study corticosteroid mechanisms and their effects on inflammation-related diseases.

The compound's ability to target inflammation with minimal systemic exposure makes it a valuable tool in both clinical practice and research environments.

Introduction to SGX201 and Radiation-Induced Gastrointestinal Pathology

Radiation Enteritis: Pathophysiological Mechanisms and Clinical Burden

Ionizing radiation inflicts gastrointestinal damage through deterministic and stochastic pathways. Deterministic effects arise from direct cellular damage:

  • Epithelial Barrier Disruption: Radiation induces apoptosis in crypt epithelial cells within hours of exposure, impairing villus regeneration and causing mucosal barrier breakdown. This leads to bacterial translocation and pro-inflammatory cytokine release (e.g., TGF-β, IL-1β) [2] [7].
  • Microvascular Injury: Endothelial cell apoptosis triggers thrombotic microangiopathy, reducing intestinal perfusion and promoting ischemia [6] [7].
  • Fibrotic Remodeling: Chronic activation of fibroblasts and TGF-β-driven collagen deposition result in submucosal fibrosis and strictures. This process is amplified by oxidative stress and dysbiosis [2] [7].

Clinically, acute radiation enteritis manifests as diarrhea (60-80% of patients), nausea, pain, and weight loss. Chronic sequelae include malabsorption, fistulae, and obstruction, often requiring high-risk surgical interventions. The economic and quality-of-life burdens are substantial, with 10% mortality in severe cases [2] [7].

Table 1: Pathophysiological Phases of Radiation Enteritis

PhaseKey MechanismsClinical Manifestations
Acute (0-3 months)Crypt apoptosis, mucosal inflammationDiarrhea, nausea, pain
Chronic (>3 months)Vascular sclerosis, neural damage, fibrosisObstruction, malabsorption, fistulae

Historical Development of Mucosal-Targeted Corticosteroid Therapies

Corticosteroid therapy originated in the 1930s with the isolation of adrenal cortical extracts. Key milestones include:

  • 1948: Edward Kendall and Tadeusz Reichstein synthesize cortisone, first used for rheumatoid arthritis [3] [10].
  • 1950s: Hydrocortisone’s anti-inflammatory properties are leveraged for topical applications in asthma and dermatitis.
  • 1970s: Beclomethasone dipropionate (BDP) emerges as a potent, topically active corticosteroid with high receptor affinity and rapid first-pass metabolism, minimizing systemic exposure [1] [10].
  • 1990s-2000s: Oral BDP formulations gain traction for IBD due to their regional targeting:
  • Proximal small bowel release (duodenum/jejunum)
  • Distal ileocolonic release (ileum/colon) [1] [4].

This site-specific delivery minimizes systemic absorption while maximizing local anti-inflammatory effects—a principle foundational to SGX201’s design.

Table 2: Evolution of Mucosal-Targeted Corticosteroids

EraDevelopmentClinical Impact
1940sIsolation of cortisoneSystemic anti-inflammatory therapy
1970sBDP inhalation productsTopical asthma management
2000sDual-release oral BDP (orBec®)GI-selective delivery for GVHD/enteritis

SGX201 as a Novel Gastrointestinal Radioprotectant: Conceptual Framework

SGX201 builds upon oral BDP’s pharmacology but innovates through:

Time-Release Formulation

  • Maintains consistent BDP concentrations along the GI lumen during radiation therapy [4].
  • Prevents "cytokine storms" by suppressing NF-κB and COX-2 pathways, reducing IL-6 and TNF-α release [1] [7].

Preclinical and Clinical Validation

  • Canine GI ARS Model (SGX202): BDP initiated 24h post-total-body irradiation (12 Gy) improved median survival from 8 days (controls) to >87 days (p=0.04). Autopsies showed reduced mucosal ulceration and bacterial invasion [1].
  • Phase 1/2 Trial (NCI-Supported): 16 rectal cancer patients received SGX201 prophylactically during chemoradiation. Key outcomes:
  • Significant dose-dependent reduction in diarrhea and vomiting
  • Lower incidence of NCI-CTCAE Grade ≥2 enteritis vs. historical controls [4].

Multimodal Protective Actions

SGX201 concurrently addresses acute and chronic radiation injury:

  • Acute Phase: Inhibits neutrophil infiltration and prostaglandin synthesis, preserving crypt viability [1] [4].
  • Chronic Phase: Attenuates TGF-β-mediated collagen deposition, potentially delaying fibrosis [2] [7].

Table 3: SGX201 Efficacy in Radiation Injury Models

Study ModelInterventionKey Outcome
Canine GI ARS [1]SGX202 (BDP) 24h post-12 Gy TBI↑ Survival (87 vs. 8 days; p=0.04)
Human Phase 1/2 [4]SGX201 during pelvic radiotherapy↓ Diarrhea incidence vs. historical controls

Properties

Product Name

SGX201

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.